N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide
Description
N-[2-(2-Benzamidoethyldisulfanyl)ethyl]benzamide is a benzamide derivative featuring a disulfide (-S-S-) linkage within its structure. The compound consists of two benzamide moieties connected via a disulfide-containing ethyl chain.
Properties
CAS No. |
5205-42-5 |
|---|---|
Molecular Formula |
C18H20N2O2S2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide |
InChI |
InChI=1S/C18H20N2O2S2/c21-17(15-7-3-1-4-8-15)19-11-13-23-24-14-12-20-18(22)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22) |
InChI Key |
RDXMIGPSLSXUGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCSSCCNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 111222 typically involves multi-step organic reactions. One common method includes the condensation of specific aromatic aldehydes with amines under controlled conditions, followed by cyclization and purification steps. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of NSC 111222 may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification techniques such as crystallization, distillation, and chromatography are crucial to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: NSC 111222 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Catalysts such as palladium on carbon, specific solvents, and temperature control.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
NSC 111222 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: NSC 111222 is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has explored its potential use in the treatment of certain diseases, particularly in the field of oncology, where it may exhibit anticancer properties.
Industry: NSC 111222 is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of NSC 111222 involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Key Observations :
- The disulfide group in the target compound distinguishes it from analogs with stable thioether (-S-) or hydroxyl/nitro substituents.
- Electron-rich substituents (e.g., dimethoxy in Rip-B) may enhance membrane permeability, while electron-withdrawing groups (e.g., nitro in ) could influence binding affinity .
- Polar groups (e.g., hydroxyls in THHEB) correlate with antioxidant capacity, whereas halogenated or heterocyclic moieties (e.g., azetidinone in ) enhance antimicrobial activity .
Comparative Analysis :
- Anticancer Activity : The target compound’s disulfide group may confer pro-apoptotic effects via intracellular glutathione depletion, akin to redox-active agents like piperlongumine. This contrasts with sigma receptor-targeting benzamides (e.g., [125I]PIMBA) or kinase inhibitors like capmatinib, which act through specific protein interactions .
- Antimicrobial Activity: While the target lacks documented data, azetidinone-containing benzamides (e.g., ) show potent activity, suggesting that incorporating heterocycles or halogens could enhance efficacy.
- Antioxidant Potential: The disulfide bond may exhibit dual behavior—acting as an oxidant under stress or serving as a radical scavenger, similar to THHEB’s hydroxyl-driven activity .
Pharmacological and Therapeutic Potential
- Redox Modulation : The disulfide group could be exploited in prodrug designs, releasing active thiols in reducing environments (e.g., tumor microenvironments) .
- Sigma Receptor Targeting: Structural analogs like [125I]PIMBA highlight benzamides’ utility in cancer diagnostics and therapy, though the target compound’s affinity remains untested .
- Antimicrobial Applications : Derivatives with sulfur-containing groups (e.g., thioether in ) show promise against resistant strains, suggesting the disulfide variant warrants evaluation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
